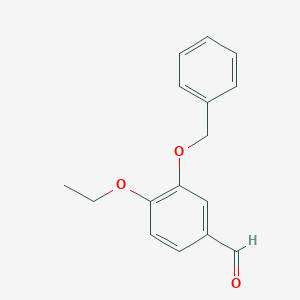![molecular formula C25H20BrN3O7 B401497 4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B401497.png)
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound that features a furan ring, an acrylic acid moiety, and a brominated benzo[1,4]dioxine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This is followed by the formation of the acrylic acid moiety through a series of reactions involving phosphonates and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acrylic acid moiety can yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as antifungal agents against Candida species.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antifungal activity may involve disruption of fungal cell membranes or inhibition of key enzymes involved in fungal metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Furyl)acrylic acid: A simpler analog with similar structural features but lacking the brominated benzo[1,4]dioxine moiety.
4-Bromo-2-fluorobenzyl derivatives: Compounds with similar brominated aromatic structures but different functional groups.
Uniqueness
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is unique due to its combination of a furan ring, an acrylic acid moiety, and a brominated benzo[1,4]dioxine structure
Eigenschaften
Molekularformel |
C25H20BrN3O7 |
|---|---|
Molekulargewicht |
554.3g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C25H20BrN3O7/c26-18-4-7-20(36-24(31)8-5-19-2-1-9-33-19)17(12-18)14-28-29-23(30)15-27-25(32)16-3-6-21-22(13-16)35-11-10-34-21/h1-9,12-14H,10-11,15H2,(H,27,32)(H,29,30)/b8-5+,28-14+ |
InChI-Schlüssel |
AIJACDHJPZZMNN-FRGFMFJBSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C=CC4=CC=CO4 |
Isomerische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)/C=C/C4=CC=CO4 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C=CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B401414.png)


![2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B401421.png)
![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B401423.png)
![8-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B401424.png)
![3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401426.png)
![3-(2,2-dimethyloxan-4-yl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401428.png)
![3-cyclopentyl-2-(methylsulfanyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401429.png)
![3-(2,2-Dimethyloxan-4-yl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401430.png)
![3-(cyclopentylmethyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401431.png)
![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester](/img/structure/B401433.png)
![ethyl 2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate](/img/structure/B401434.png)
![ethyl 2-[3-(cyclopentylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B401437.png)
